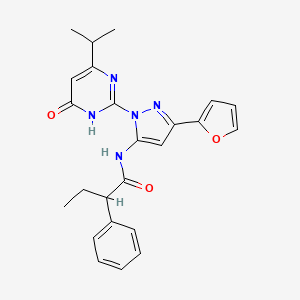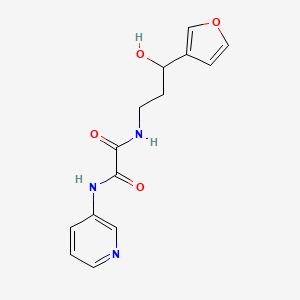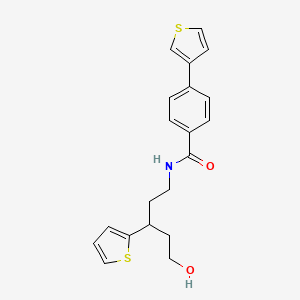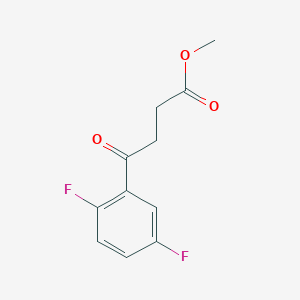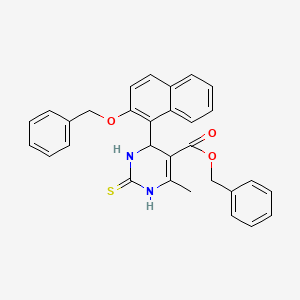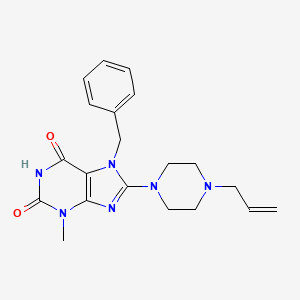
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a chemical compound with the linear formula C18H22N6O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is represented by the linear formula C18H22N6O2 . The molecular weight of this compound is 354.415 .Wissenschaftliche Forschungsanwendungen
Psychotropic Potential
A significant body of research has focused on the psychotropic potential of derivatives similar to 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione. One study introduced hydrophobic substituents at the 7- or 8-position of purine-2,6-dione, aiming to identify potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors that display anxiolytic and antidepressant properties. Compounds evaluated in this research demonstrated antidepressant-like effects and anxiolytic-like activities, suggesting the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further investigations have revealed the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds showed significant activity in in vivo models, with some derivatives surpassing the activity of standard reference drugs. This highlights the potential of these substances as new analgesic and anti-inflammatory agents, warranting further pharmacological evaluation (Zygmunt et al., 2015).
Cardiovascular Activity
Another area of application involves the cardiovascular system, where certain derivatives have shown promising electrocardiographic, antiarrhythmic, and hypotensive activity. These findings indicate the potential use of these compounds in developing new treatments for cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Anticancer Activity
Research has also extended into the anticancer domain, with some purine-dione derivatives being synthesized and evaluated for their anticancer activity. Notably, these compounds have exhibited inhibitory activity against human breast cancer cell lines, suggesting a potential pathway for developing novel anticancer therapies (Hayallah, 2017).
Molecular Modeling and Synthesis for Anticancer Applications
The design, molecular modeling, and synthesis of novel purine-diones and pyridopyrimidine-diones have been explored for their anticancer activity. This research underscores the importance of structural modifications in enhancing the anticancer potential of purine derivatives, offering a foundation for future drug development strategies focused on combating cancer (Hayallah, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h3-8H,1,9-14H2,2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQHUZSRHNICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-allylpiperazin-1-yl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

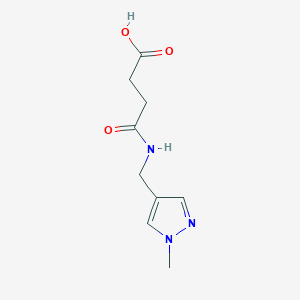
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)
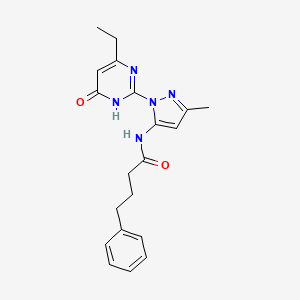
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(O-ethyloxime)](/img/structure/B2809332.png)
![9-(2-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2809333.png)

![1-[4-(1-Aminoethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2809337.png)


